molecular formula C21H20Cl3FN2O3 B13766918 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride CAS No. 71923-06-3

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride

Cat. No.: B13766918
CAS No.: 71923-06-3
M. Wt: 473.7 g/mol
InChI Key: RGZXVCSFEYVCIJ-UHFFFAOYSA-N
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Description

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of a dioxolone ring, a piperazine moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolone ring, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the phenyl or piperazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the production of specialty chemicals or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxol-2-one derivatives: Compounds with similar dioxolone rings but different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different phenyl groups.

    Phenyl-substituted compounds: Compounds with similar phenyl groups but different core structures.

Uniqueness

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

71923-06-3

Molecular Formula

C21H20Cl3FN2O3

Molecular Weight

473.7 g/mol

IUPAC Name

4-[2-[4-(2,5-dichlorophenyl)piperazin-1-ium-1-yl]ethyl]-5-(4-fluorophenyl)-1,3-dioxol-2-one;chloride

InChI

InChI=1S/C21H19Cl2FN2O3.ClH/c22-15-3-6-17(23)18(13-15)26-11-9-25(10-12-26)8-7-19-20(29-21(27)28-19)14-1-4-16(24)5-2-14;/h1-6,13H,7-12H2;1H

InChI Key

RGZXVCSFEYVCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH+]1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=C(C=CC(=C4)Cl)Cl.[Cl-]

Origin of Product

United States

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